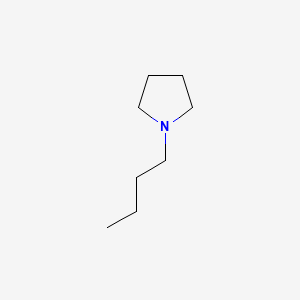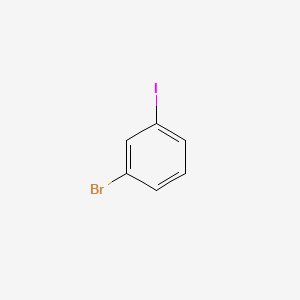
1-Bromo-3-iodobenzene
Descripción general
Descripción
1-Bromo-3-iodobenzene (1-Br-3-I-benzene) is an important organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is a halogenated aromatic compound that is used as a reagent and catalyst in the synthesis of a variety of organic compounds. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Synthesis of Benzofurans
A notable application of 1-Bromo-3-iodobenzene is in the synthesis of benzofurans. The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes (a close variant of this compound) with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation. Various substituents can be added to the benzofuran structure by altering the substituents on 1-bromo-2-iodobenzenes (Lu, Wang, Zhang, & Ma, 2007).
Thermochemistry Studies
This compound has been studied in the context of thermochemistry, particularly in vapor pressure, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the thermodynamic properties of halogen-substituted methylbenzenes, which include compounds like this compound (Verevkin et al., 2015).
Synthesis of Dibenzofurans
Another research area is the synthesis of dibenzofurans. The Cu(I)-catalyzed reaction of 1,2-dihalobenzenes, including 1-bromo-2-iodobenzenes, with 1,3-cyclohexanediones can selectively yield 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This is a regioselective domino process involving intermolecular and intramolecular Ullmann-type reactions (Aljaar et al., 2012).
Photodissociation Studies
This compound has been investigated in photodissociation studies. Such research is essential for understanding the behavior of halobenzenes under certain light conditions, which is relevant in fields like photochemistry and environmental science (Dietz, Duncan, Liverman, & Smalley, 1980).
Vapor Pressure Data Assessment
The compound has also been used in novel approaches for the representation and assessment of vapor pressure data. This is important for accurate measurement and prediction of vapor pressures, which has broad applications in material science and chemical engineering (Oonk, Linde, Huinink, & Blok, 1998).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Bromo-3-iodobenzene is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to participate in various chemical reactions, including nucleophilic substitution and free radical bromination .
Biochemical Pathways
It is used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne .
Pharmacokinetics
Análisis Bioquímico
Biochemical Properties
1-Bromo-3-iodobenzene plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. These interactions are essential for the synthesis of pharmaceuticals and other biologically active compounds. The compound’s ability to participate in these reactions is due to the presence of both bromine and iodine, which can be selectively activated under different conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the function of cells by interacting with specific proteins and enzymes involved in these processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and gene expression. These effects can vary depending on the concentration of the compound and the type of cells involved .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific reaction conditions. The compound’s bromine and iodine atoms can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in the inhibition of enzyme activity or the activation of specific signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is light-sensitive and should be stored in a cool, dark place to maintain its stability. Over time, it may degrade, leading to changes in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, depending on the conditions of the experiment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may occur at very high doses, highlighting the importance of careful dosage control in experimental settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s use in biochemical and medical applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function within the cell, determining its effectiveness in biochemical reactions and its potential therapeutic applications .
Propiedades
IUPAC Name |
1-bromo-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-2-1-3-6(8)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUUDQIXKUAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060447 | |
| Record name | Benzene, 1-bromo-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
591-18-4 | |
| Record name | 1-Bromo-3-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-3-iodobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQH7NC2UMH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-bromo-3-iodobenzene particularly useful in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to the distinct reactivity of the bromine and iodine substituents. The research paper [] demonstrates the chemoselective borylation of this compound in a continuous flow system. This reaction specifically targets the iodine atom, replacing it with a boronic acid group while leaving the bromine atom untouched. This selectivity is crucial for further derivatization, as the remaining bromine can participate in subsequent coupling reactions to build more complex molecules. This approach highlights the utility of this compound in efficiently synthesizing valuable bromoarylboronic acid derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





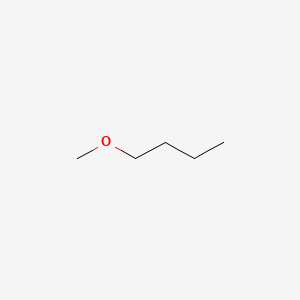
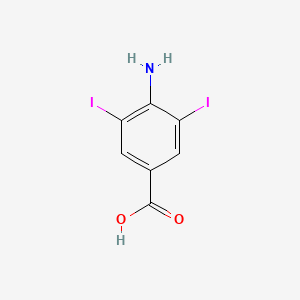
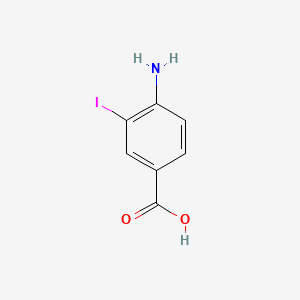
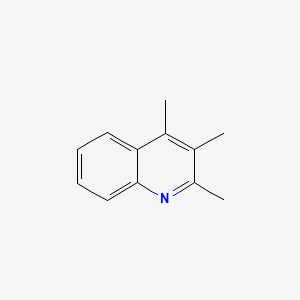


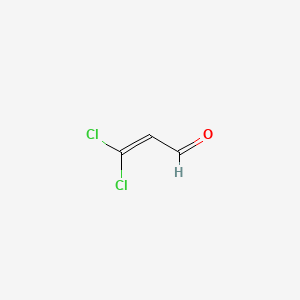
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)



